2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide
Description
2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide is a brominated propanamide derivative featuring a trifluoromethyl-substituted benzyl group. This compound is of interest in medicinal chemistry due to the electron-withdrawing properties of the trifluoromethyl group, which can enhance metabolic stability and binding affinity in biological systems .
Properties
IUPAC Name |
2-bromo-N-[[4-(trifluoromethyl)phenyl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c1-7(12)10(17)16-6-8-2-4-9(5-3-8)11(13,14)15/h2-5,7H,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKAGADFMUIGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide typically involves the bromination of N-[4-(trifluoromethyl)benzyl]propanamide. One common method includes the reaction of N-[4-(trifluoromethyl)benzyl]propanamide with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of the bromine atom.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to convert the compound to its amine form.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used under acidic or basic conditions to achieve oxidation.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: The corresponding amine, N-[4-(trifluoromethyl)benzyl]propanamide.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : 2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide serves as a crucial intermediate for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications, facilitating the development of novel compounds with desired properties.
Biology
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic processes. Research indicates that it can interact with:
- Monoamine Oxidase (MAO) : This interaction may have implications for treating neurological disorders.
- Acetylcholinesterase (AChE) : Inhibiting this enzyme could be beneficial for conditions such as Alzheimer's disease by preventing the breakdown of acetylcholine.
- Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition may also play a role in cognitive function.
Industrial Applications
- Agrochemicals Development : The compound is utilized in the formulation of agrochemicals, where its properties can enhance the efficacy of pesticides and herbicides.
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Its interactions with various proteins suggest potential therapeutic applications in modulating metabolic pathways. The trifluoromethyl group enhances its binding affinity towards target enzymes, making it a candidate for further pharmacological investigation.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and trifluoromethyl group play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of biological pathways, making the compound valuable in biochemical research.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
The trifluoromethyl group in 2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide distinguishes it from analogs with other substituents:
*Calculated based on analogous structures.
Key Observations :
- Trifluoromethyl vs.
- Electron-Withdrawing Effects: The CF₃ group is more electron-withdrawing than Cl or F, which may stabilize the amide bond against hydrolysis compared to nitro (NO₂)-substituted analogs .
Implications :
- The trifluoromethyl variant may require specialized coupling agents (e.g., DCC) or purification techniques (e.g., UPLC) to match the high purity of structurally simpler analogs.
Comparison with Trifluoromethyl Analogs :
- The trifluoromethyl group may enhance target engagement (e.g., GABA receptors) compared to non-fluorinated analogs, as seen in related anticonvulsant studies .
Biological Activity
2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide is a notable compound in medicinal chemistry due to its unique structural features, which include a bromine atom, a trifluoromethyl group, and a propanamide backbone. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its potential applications and mechanisms of action.
Chemical Structure and Properties
The chemical formula of this compound is C₈H₈BrF₃N. The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing bioavailability and interaction with biological targets. The compound belongs to the class of organofluorine compounds, specifically trifluoromethylbenzenes, which are known for their diverse biological activities.
Biological Activity Overview
Research on this compound indicates several biological activities, particularly as an enzyme inhibitor. Its interactions with various proteins suggest potential therapeutic applications in modulating metabolic pathways.
Enzyme Inhibition
- Mechanism of Action : The compound appears to inhibit key enzymes involved in metabolic processes. The trifluoromethyl group contributes to its binding affinity and selectivity towards these enzymes.
-
Targets : Studies have shown that it can interact with:
- Monoamine Oxidase (MAO) : Exhibiting inhibitory effects that could be beneficial in treating neurological disorders.
- Acetylcholinesterase (AChE) : Potentially useful for conditions like Alzheimer's disease by preventing the breakdown of acetylcholine.
- Butyrylcholinesterase (BChE) : Similar implications as AChE inhibition.
Study 1: Inhibition of MAO and AChE
A study investigated the inhibition properties of various compounds similar to this compound against MAO and AChE. The results indicated that compounds with similar structural features showed significant inhibition at low micromolar concentrations.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 0.84 | MAO-B |
| CC1 | 0.51 | MAO-B |
| CC2 | 0.69 | AChE |
This study highlighted the compound's potential as a lead for developing dual inhibitors for Alzheimer's disease therapies .
Study 2: Toxicity Assessment
An evaluation of the compound's cytotoxicity was conducted using Vero cells (African green monkey kidney epithelial cells). The findings showed that concentrations up to 100 µg/mL did not significantly affect cell viability, indicating a favorable safety profile for further biological applications.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 100 | 80 |
| 300 | 40 |
| 500 | 20 |
These results suggest that while higher concentrations may induce toxicity, the compound remains relatively safe at therapeutic levels .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromobenzotrifluoride | Lacks the propanamide group | Primarily used as a solvent or reagent |
| 2-(Trifluoromethyl)benzyl bromide | Lacks the amide functionality | Used in organic synthesis but less versatile |
| N-[4-(trifluoromethyl)phenyl]acetamide | Contains an acetamide instead of propanamide | Different biological activity profile |
This compound stands out due to its combination of both bromine and trifluoromethyl groups within a propanamide framework, contributing to its distinct chemical properties and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
